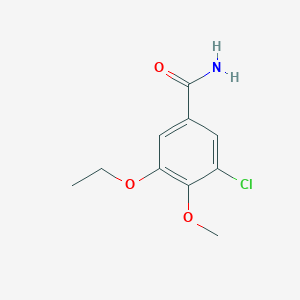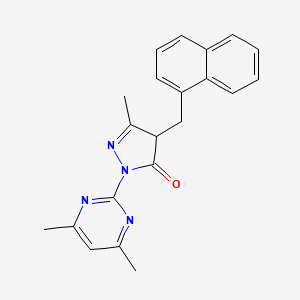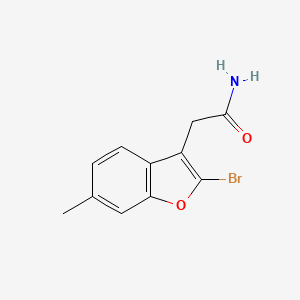![molecular formula C22H27N7 B4417672 N-phenyl-6-{[4-(2-phenylethyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4417672.png)
N-phenyl-6-{[4-(2-phenylethyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine
説明
N-phenyl-6-{[4-(2-phenylethyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine, also known as PP2A inhibitor, is a small molecule inhibitor that has been widely used in scientific research for its ability to block the activity of protein phosphatase 2A (PP2A). PP2A is an essential enzyme that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PP2A by this compound has been shown to have significant effects on various cellular pathways, making it a valuable tool for understanding the underlying mechanisms of many diseases.
作用機序
N-phenyl-6-{[4-(2-phenylethyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine works by inhibiting the activity of this compound, which is a critical enzyme that regulates many cellular processes. This compound is involved in the dephosphorylation of many proteins, including tumor suppressor proteins, and the inhibition of this compound by this compound leads to the accumulation of phosphorylated proteins, which can have significant effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has been shown to have significant effects on various cellular pathways. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the accumulation of beta-amyloid in Alzheimer's disease models. Additionally, it has been shown to have effects on cellular differentiation and development.
実験室実験の利点と制限
N-phenyl-6-{[4-(2-phenylethyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine has several advantages for laboratory experiments. It is a well-established inhibitor of this compound, making it a valuable tool for studying the role of this compound in various cellular processes. Additionally, it has been shown to have significant effects on various cellular pathways, making it a useful tool for investigating the underlying mechanisms of many diseases.
However, there are also some limitations to the use of this compound in laboratory experiments. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, its effects on cellular pathways can be context-dependent, making it important to carefully consider the experimental conditions when using this inhibitor.
将来の方向性
There are several future directions for the use of N-phenyl-6-{[4-(2-phenylethyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine in scientific research. One potential direction is the development of more specific inhibitors of this compound that do not have off-target effects on other enzymes. Additionally, the use of this compound in combination with other inhibitors or drugs could lead to the development of new therapeutic approaches for various diseases. Finally, the use of this compound in animal models could provide valuable insights into its effects on various cellular pathways in vivo.
科学的研究の応用
N-phenyl-6-{[4-(2-phenylethyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine has been used extensively in scientific research to investigate the role of this compound in various cellular processes. It has been shown to have significant effects on cell proliferation, apoptosis, and differentiation, making it a valuable tool for studying the underlying mechanisms of many diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-N-phenyl-6-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7/c23-21-25-20(26-22(27-21)24-19-9-5-2-6-10-19)17-29-15-13-28(14-16-29)12-11-18-7-3-1-4-8-18/h1-10H,11-17H2,(H3,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPVGTSTPDDRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC3=NC(=NC(=N3)NC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4417595.png)
![N-[2-(aminocarbonyl)phenyl]-2-(1-piperidinyl)nicotinamide](/img/structure/B4417600.png)
![5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4417610.png)
![3-{[2-(allyloxy)-3-ethoxybenzyl]amino}-1-propanol hydrochloride](/img/structure/B4417617.png)

![N-(3-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4417629.png)
![N-(3-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4417633.png)
![2-methyl-5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4417638.png)
![ethyl [1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4417667.png)
![2-[(cyclohexylcarbonyl)amino]-N-propylbenzamide](/img/structure/B4417676.png)

![3-[3-(1-azepanyl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4417687.png)
![2-(1,3-benzodioxol-5-ylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4417697.png)